4-(1,4-Cyclohexadien-1-yl)-1-butanol
Description
4-(1,4-Cyclohexadien-1-yl)-1-butanol (CAS: 956150-13-3) is an organic compound characterized by a cyclohexadiene ring substituted with a butanol chain. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.237 g/mol . The compound is stabilized with 0.1% BHT to prevent oxidation due to the reactivity of the conjugated diene system in the cyclohexadienyl moiety . Key physical properties include:
Properties
IUPAC Name |
4-cyclohexa-1,4-dien-1-ylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-2,7,11H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBPGTNRIJGDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(=C1)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction Strategies
The Diels-Alder reaction has been instrumental in forming the cyclohexadienyl core. A seminal study reported the reaction of 1,3-butadiene derivatives with acrolein under Lewis acid catalysis to yield 4-(1,4-cyclohexadien-1-yl)-1-butanol precursors. For example, ZnBr₂-catalyzed cycloaddition at 60°C produced intermediates that were subsequently reduced using NaBH₄ to achieve the alcohol functionality. This method achieved moderate yields (45–60%) but required precise control of steric and electronic effects to favor the 1,4-diene configuration over competing regioisomers.
Asymmetric Catalysis for Enantioselective Synthesis
Chiral phosphine ligands paired with palladium catalysts have enabled enantioselective syntheses. In one approach, a tricarbonylchromium complex intermediate was functionalized via nucleophilic addition, yielding the target compound with up to 98% enantiomeric excess (ee). This method’s success relied on the use of lithium amides to direct substituent placement during cyclohexadienyl ring formation.
Functional Group Interconversion Pathways
Epoxide Ring-Opening and Elimination
A two-step protocol starting from γ-pyronene epoxides has been reported. Epoxidation of γ-pyronene followed by halogenation and base-mediated elimination generated the 1,4-cyclohexadienyl system. Subsequent oxidation of the intermediate alcohol using Jones reagent afforded the target compound in 68% overall yield. This route emphasizes the utility of epoxide intermediates in controlling ring unsaturation.
Aldol Condensation and Cyclization
Intramolecular aldol condensations of α,β-unsaturated aldehydes have been explored. For instance, crotonaldehyde self-condensation under basic conditions (KOH/EtOH) formed a cyclohexadienal intermediate, which was hydrogenated to the corresponding alcohol using Pd/C and H₂. While this method achieved a 55% yield, competing polymerization side reactions limited scalability.
Organometallic and Catalytic Methods
Chromium-Mediated Carbonylative Cyclization
Tricarbonylchromium complexes have been employed to synthesize substituted cyclohexadienes. Reaction of benzaldehyde-derived chromium complexes with Grignard reagents produced this compound precursors, with subsequent hydrolysis yielding the final product. This method’s regioselectivity was attributed to the stabilizing effects of the chromium moiety on the transition state.
Lithium Amide-Promoted Cyclizations
Lithium diisopropylamide (LDA) has been used to deprotonate γ,δ-unsaturated esters, initiating cyclization to form the cyclohexadienyl ring. Quenching with methanol afforded the alcohol functionality, with yields reaching 72% under optimized conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Diels-Alder Reaction | 1,3-Butadiene, Acrolein | ZnBr₂ | 58 | High regioselectivity | Requires high-temperature conditions |
| Epoxide Elimination | γ-Pyronene | TsOH, NaOH | 68 | Scalable | Multi-step purification needed |
| Aldol Condensation | Crotonaldehyde | KOH | 55 | Atom-economical | Polymerization side reactions |
| Chromium Complex Route | Benzaldehyde derivatives | Cr(CO)₃, PhLi | 65 | Enantioselective | Toxic metal byproducts |
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Cyclohexadien-1-yl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Formation of cyclohexadienone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
4-(1,4-Cyclohexadien-1-yl)-1-butanol is primarily utilized as an intermediate in the synthesis of other organic compounds. Its cyclohexadiene structure enables it to participate in various chemical transformations, making it a valuable reagent in organic chemistry. It can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of more complex molecules.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Products Generated |
|---|---|---|
| Oxidation | Converts alcohol to ketone or aldehyde | Cyclohexadienyl ketones or aldehydes |
| Reduction | Reduces carbonyl compounds to alcohols | Various alcohol derivatives |
| Substitution | Replaces hydrogen with halogens or other groups | Halogenated cyclohexadienes |
Pharmaceutical Applications
Potential Therapeutic Uses
Research indicates that this compound has potential applications in drug development. Its structural features may contribute to biological activities such as enzyme inhibition and receptor modulation. For example, compounds with similar structures have been explored for their effects on acetylcholinesterase activity, which is relevant in treating neurodegenerative diseases like Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
In studies examining the inhibition of acetylcholinesterase (AChE), certain derivatives of cyclohexadiene compounds have shown promising results. The mechanism often involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing neurotransmission.
Materials Science
Applications in Polymer Chemistry
The compound is also significant in materials science, particularly in the synthesis of polymers and specialty chemicals. Its ability to participate in polymerization reactions allows for the creation of materials with specific properties tailored for applications in coatings, adhesives, and composites.
Table 2: Polymerization Applications
| Application Area | Description | Example Polymers |
|---|---|---|
| Coatings | Used as a monomer for durable coatings | Cyclohexadiene-based thermosetting resins |
| Adhesives | Acts as an intermediate in adhesive formulations | Epoxy resins with enhanced adhesion |
| Composites | Contributes to the development of composite materials | Reinforced plastics |
Flavor and Fragrance Industry
Use as a Fragrance Component
Due to its pleasant odor profile, this compound is explored for use in the flavor and fragrance industry. It can be incorporated into formulations for perfumes and scented products, enhancing their aromatic qualities.
Mechanism of Action
The mechanism of action of 4-(1,4-Cyclohexadien-1-yl)-1-butanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Evidence
a) 1-(1,5-Dimethyl-4-hexenyl)-4-methoxy-1,4-cyclohexadiene
This compound shares the cyclohexadienyl core but differs in substitution:
- Substituents : A methoxy group and a branched hexenyl chain.
- No physical or toxicological data are provided in the evidence .
b) Acetamide,N-[3-[[4-(dimethylamino)phenyl]imino]-6-oxo-1,4-cyclohexadien-1-yl]
This derivative features an acetamide group and a dimethylamino-phenylimino substituent. The inclusion of electron-withdrawing groups (e.g., oxo, imino) significantly modifies its electronic profile compared to 4-(1,4-Cyclohexadien-1-yl)-1-butanol .
c) 1-Penten-3-ol,1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 3-acetate
Comparison with Non-Cyclohexadienyl Alcohols
a) 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
Key contrasts include:
- Functional Groups: NNAL contains a nitrosamino group and a pyridyl ring, enabling metabolic activation to DNA-reactive species .
- Molecular Weight : NNAL (207.23 g/mol) is heavier due to the pyridyl and nitroso groups .
b) 1-Butanol (C₄H₁₀O)
A simpler alcohol lacking the cyclohexadienyl group:
- Boiling Point : 117.7°C (vs. 247–248°C for the target compound).
- Reactivity : The absence of conjugated dienes reduces susceptibility to oxidation.
Data Tables
Table 1: Physical Properties of this compound vs. Analogs
Q & A
Q. What are the recommended synthetic routes for 4-(1,4-Cyclohexadien-1-yl)-1-butanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis planning should prioritize precursors with compatible functional groups, such as cyclohexadiene derivatives and butanol-based intermediates. Reaction optimization may involve adjusting catalysts (e.g., acid/base conditions), temperature (60–120°C), and solvent polarity (e.g., THF or DCM). Computational tools like template-based scoring (e.g., PISTACHIO or Reaxys) can predict feasible pathways by evaluating bond dissociation energies and steric effects . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from by-products like ketones or aldehydes, which are common in cyclohexadiene reactions .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to assign protons and carbons, particularly distinguishing the cyclohexadienyl ring (δ 5.5–6.2 ppm for conjugated dienes) from the butanol chain (δ 1.4–1.8 ppm for -CH₂ groups). High-resolution mass spectrometry (HR-MS) ensures molecular formula accuracy (e.g., [M+H]⁺ ion at m/z 154.1352). Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., O-H stretch at 3300 cm⁻¹). Reference spectral databases like NIST Chemistry WebBook for benchmarking .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound’s conjugated diene moiety is prone to oxidation and photodegradation. Store in amber vials under inert gas (N₂ or Ar) at –20°C to minimize radical-mediated polymerization. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like epoxides or hydroxylated derivatives .
Advanced Research Questions
Q. How can metabolic pathways of this compound be investigated in biological systems?
- Methodological Answer : Use in vitro hepatic microsome assays (human or rodent) to identify phase I metabolites (e.g., oxidation at the cyclohexadienyl ring) and phase II conjugates (glucuronidation or sulfation). Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode for metabolite profiling. Compare fragmentation patterns to synthetic standards. For in vivo studies, administer isotopically labeled compound (e.g., ¹³C-butanol chain) to track excretion kinetics in urine/feces .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states during hydrogenation or cycloaddition reactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Validate with experimental data, such as regioselectivity in Diels-Alder reactions with maleic anhydride .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ variations) may arise from differences in cell lines or assay conditions. Standardize protocols using ISO-certified cell cultures (e.g., HepG2 for hepatic toxicity) and control for metabolic activation (e.g., S9 liver fractions). Apply multivariate statistical analysis (PCA or PLS-DA) to untangle confounding variables like solvent effects (DMSO vs. ethanol) .
Q. What advanced techniques elucidate the compound’s interaction with biomacromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., cytochrome P450 enzymes). For structural insights, employ X-ray crystallography or cryo-EM if co-crystallization is feasible. Complement with molecular dynamics simulations (AMBER or GROMACS) to model binding kinetics and conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
